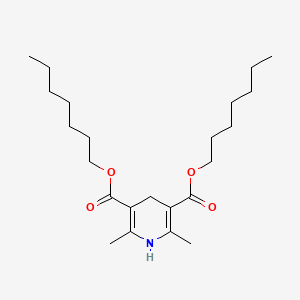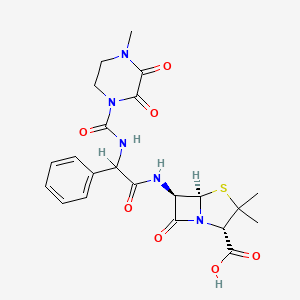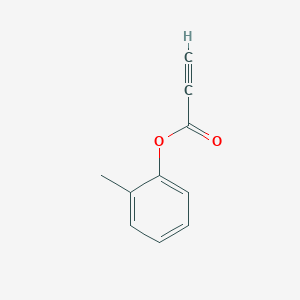![molecular formula C10H11NOS B14612790 1-Isocyanato-4-[(propan-2-yl)sulfanyl]benzene CAS No. 58555-10-5](/img/structure/B14612790.png)
1-Isocyanato-4-[(propan-2-yl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-isocyanato-4-[(1-methylethyl)thio]- is an organic compound characterized by the presence of an isocyanate group and a thioether group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-isocyanato-4-[(1-methylethyl)thio]- typically involves the reaction of 4-[(1-methylethyl)thio]aniline with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to form the desired isocyanate compound.
Industrial Production Methods
On an industrial scale, the production of Benzene, 1-isocyanato-4-[(1-methylethyl)thio]- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the toxic nature of phosgene and the reactive intermediates involved in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-isocyanato-4-[(1-methylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isocyanate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The isocyanate group can react with nucleophiles such as alcohols or amines to form urethanes or ureas, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alcohols, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Urethanes, ureas.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-isocyanato-4-[(1-methylethyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and coatings due to its ability to form strong covalent bonds with various substrates.
Wirkmechanismus
The mechanism of action of Benzene, 1-isocyanato-4-[(1-methylethyl)thio]- involves the reactivity of the isocyanate group, which can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This reactivity allows it to modify the function of these molecules, making it useful in biochemical studies and drug development. The thioether group can also participate in redox reactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-isocyanato-4-methyl-: Similar structure but lacks the thioether group.
Benzene, 1-isocyanato-4-methoxy-: Contains a methoxy group instead of a thioether group.
Benzene, 1,3-bis(1-isocyanato-1-methylethyl)-: Contains two isocyanate groups and lacks the thioether group.
Uniqueness
Benzene, 1-isocyanato-4-[(1-methylethyl)thio]- is unique due to the presence of both an isocyanate group and a thioether group. This combination of functional groups imparts distinct chemical reactivity and potential applications that are not shared by its similar compounds. The thioether group can undergo oxidation and redox reactions, while the isocyanate group can form covalent bonds with nucleophiles, making this compound versatile in various chemical and biological contexts.
Eigenschaften
CAS-Nummer |
58555-10-5 |
|---|---|
Molekularformel |
C10H11NOS |
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
1-isocyanato-4-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H11NOS/c1-8(2)13-10-5-3-9(4-6-10)11-7-12/h3-6,8H,1-2H3 |
InChI-Schlüssel |
MXEDTTKSCNBEGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC1=CC=C(C=C1)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14612718.png)
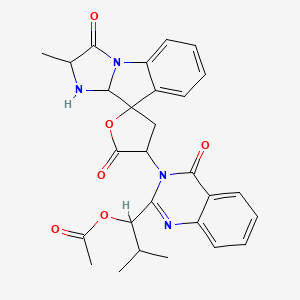
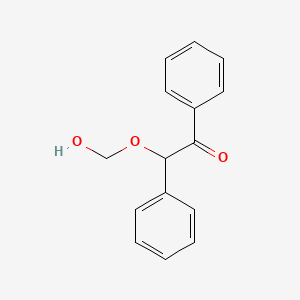

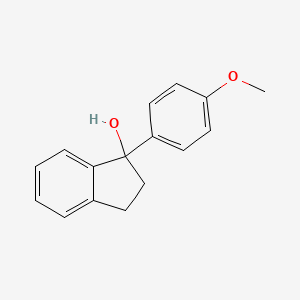

![4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide](/img/structure/B14612758.png)
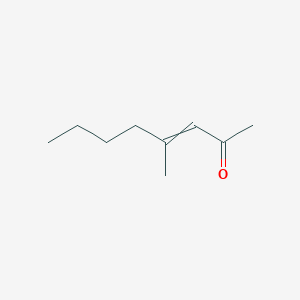

![Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]-](/img/structure/B14612770.png)

